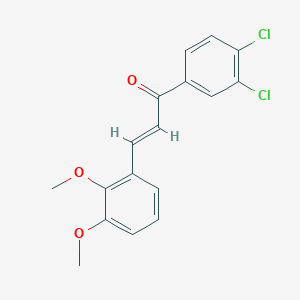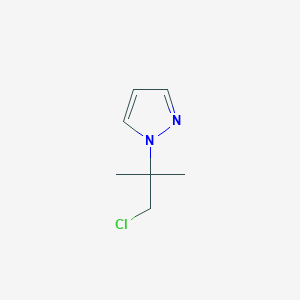
1-(1-chloro-2-methylpropan-2-yl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of this compound involves the reaction of 1-chloro-2-methyl-2-propanol on oxygen-containing Ag (110) surfaces . It’s commonly used in chemical synthesis as a protecting group for amines, which can be selectively removed under mild acidic conditions.Molecular Structure Analysis
The molecular formula of “1-(1-chloro-2-methylpropan-2-yl)-1H-pyrazole” is C9H18ClNO2. The InChI code is 1S/C9H18ClNO2/c1-8(2,3)13-7(12)11-9(4,5)6-10/h6H2,1-5H3,(H,11,12).Chemical Reactions Analysis
This compound is used in the synthesis and characterization of new polyfunctional thiols . It’s also used in the synthesis of peptides.Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
The synthesis of pyrazole derivatives, including compounds similar to 1-(1-chloro-2-methylpropan-2-yl)-1H-pyrazole, has been a focus of various studies due to their potential applications in material science and medicinal chemistry. For instance, the synthesis and crystal structure of pyrazole derivatives have been extensively studied, providing insights into their molecular configurations and potential for further chemical modifications (Shen et al., 2012). These studies lay the groundwork for understanding the reactivity and interaction of such compounds in complex systems.
Photophysical and Electrochemical Properties
Research has also delved into the photophysical and electrochemical properties of pyrazole-based compounds, highlighting their utility in developing advanced materials for electronic and photonic applications. For example, the study of iridium tetrazolate complexes with pyrazole ligands revealed significant insights into color tuning through ligand manipulation, showcasing the versatility of pyrazole derivatives in material science (Stagni et al., 2008).
Ligand Synthesis for Catalysis
The synthesis of pyrazoles with functionalized substituents has been explored to develop novel ligands for catalytic applications. Studies demonstrate the synthesis of pyrazoles with various substituents, providing a platform for the creation of tailored ligands for specific catalytic processes (Grotjahn et al., 2002). This research underscores the potential of pyrazole derivatives in enhancing the efficiency and selectivity of catalytic reactions.
Antimicrobial Applications
Furthermore, the antimicrobial properties of pyrazole derivatives have been investigated, with some compounds showing promising activity against various bacterial and fungal strains. The design and synthesis of triazolyl pyrazole derivatives, for instance, have led to the identification of new antimicrobial agents, highlighting the therapeutic potential of these compounds (Bhat et al., 2016).
Mechanoluminescent and OLED Applications
In the field of optoelectronics, pyrazole derivatives have been utilized in the development of mechanoluminescent materials and highly efficient organic light-emitting diodes (OLEDs). Research into Pt(II) phosphors bearing pyrazole chelates has demonstrated their applicability in creating white OLEDs with high efficiency and stability, indicating the potential of pyrazole derivatives in advanced lighting and display technologies (Huang et al., 2013).
Propiedades
IUPAC Name |
1-(1-chloro-2-methylpropan-2-yl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN2/c1-7(2,6-8)10-5-3-4-9-10/h3-5H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJUVDRBMMJHZSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCl)N1C=CC=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-chloro-2-methylpropan-2-yl)-1H-pyrazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

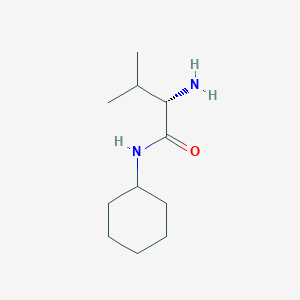
![10-(Piperidin-1-ylmethyl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2888969.png)
![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2888970.png)
![(E)-N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide](/img/structure/B2888971.png)

![9-Methyl-2-prop-2-ynylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2888976.png)
![1-[4-[1-(2-Chlorophenyl)ethyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2888977.png)
![[2-Methyl-4-(piperidin-1-ylsulfonyl)phenoxy]acetic acid](/img/structure/B2888978.png)
![1-(4-(6-(Benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazin-1-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one](/img/structure/B2888979.png)
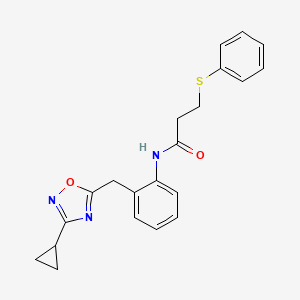

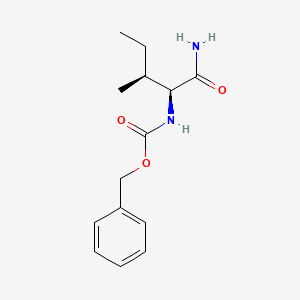
![4-(benzenesulfonyl)-2-(2-fluorophenyl)-N-[(furan-2-yl)methyl]-1,3-oxazol-5-amine](/img/structure/B2888986.png)
